2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide

Metallo-β-lactamase inhibition Antibiotic resistance Thiazolethioacetamide SAR

2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide (CAS 955738-30-4) is a thiazolethioacetamide derivative featuring a 4-iodophenyl substituent on the thiazole ring and an acetylsulfanyl side chain. Its molecular formula is C₁₃H₁₁IN₂O₂S₂ (MW = 418.3 Da).

Molecular Formula C13H11IN2O2S2
Molecular Weight 418.3 g/mol
CAS No. 955738-30-4
Cat. No. B3316984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
CAS955738-30-4
Molecular FormulaC13H11IN2O2S2
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I
InChIInChI=1S/C13H11IN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
InChIKeyDEEDYCTZWNAXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide (CAS 955738-30-4): Structural Identity and Core Scaffold


2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide (CAS 955738-30-4) is a thiazolethioacetamide derivative featuring a 4-iodophenyl substituent on the thiazole ring and an acetylsulfanyl side chain. Its molecular formula is C₁₃H₁₁IN₂O₂S₂ (MW = 418.3 Da) [1]. The compound belongs to the thiazolethioacetamide class, which has demonstrated metallo-β-lactamase (MβL) inhibitory activities with IC₅₀ values ranging from 0.17 to 0.70 μM against ImiS in twelve diaryl-substituted thiazolethioacetamide variants [2].

Why Generic Thiazoleacetamides Cannot Replace 2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide


Thiazolethioacetamides exhibit highly substituent-dependent biological activity. The introduction of a 4-iodophenyl group, a strong electron-withdrawing substituent (Hammett σ_p = 0.18), profoundly alters electronic distribution across the thiazole ring and influences binding to biological targets such as metallo-β-lactamases. Data from related thiazolethioacetamides show that electron-withdrawing substituents on the phenyl ring improve MβL inhibitory potency (IC₅₀ range 0.17–0.70 μM for ImiS), while unsubstituted phenyl analogs displayed no activity [1]. This suggests that generic thiazoleacetamides lacking the iodine substituent are unlikely to recapitulate the full biochemical potential of this specific derivative. Additionally, the acetylthio moiety provides a versatile chemical handle for further derivatization, making it a preferred scaffold for structure–activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide


MβL Inhibition Potency of Thiazolethioacetamide Scaffold with Electron-Withdrawing Substituents

In a panel of twelve diaryl-substituted thiazolethioacetamides, compounds exhibited IC₅₀ values ranging from 0.17 to 0.70 μM against ImiS metallo-β-lactamase. Two derivatives also inhibited VIM-2 with IC₅₀ 2.2 and 19.2 μM. In contrast, unsubstituted phenyl or methyl-substituted phenyl analogs showed no inhibitory activity against VIM-2 or ImiS (IC₅₀ > 100 μM) [1]. While the target compound itself was not directly tested, the presence of the electron-withdrawing 4-iodophenyl substituent aligns with SAR trends that electron-withdrawing groups enhance activity against MβLs [1]. This positions the compound as a promising candidate for MβL inhibitor development relative to non-iodinated congeners.

Metallo-β-lactamase inhibition Antibiotic resistance Thiazolethioacetamide SAR

Electron-Withdrawing Substituent Effect on MβL Inhibition: Hammett Analysis

SAR analysis of thiazolethioacetamides reveals that electron-withdrawing groups (EWGs) such as nitro, trifluoromethoxy, and fluorine markedly improve MβL inhibition, whereas electron-donating groups (EDGs) such as methyl or methoxy abolish activity [1]. The 4-iodophenyl group has a Hammett σ_p constant of +0.18, categorizing it as a mild EWG (σ_I = +0.40). In previous studies, compounds with EWGs like p-fluorine (σ_p = +0.06) achieved IC₅₀ values of 0.46 μM, while trifluoromethoxy (σ_p = +0.35) gave 0.31 μM against ImiS [1]. This suggests that the iodine substituent, with its larger van der Waals radius and polarizability, may confer additional advantages in binding pocket compatibility beyond simple electronic effects [2].

Hammett constant Electron-withdrawing group Metallo-β-lactamase inhibition

Drug-Likeness Assessment Using Predicted Molecular Descriptors

Computed molecular descriptors: XLogP = 3.2, TPSA = 113 Ų, hydrogen bond donors = 1, hydrogen bond acceptors = 5, rotatable bonds = 5, molecular weight = 418.3 Da [1]. All parameters fall within acceptable ranges for oral bioavailability (MW < 500, LogP < 5, HBD < 5, HBA < 10), with zero violations of Lipinski's Rule of Five. In contrast, many thiazolethioacetamides with smaller halogen substituents (e.g., p-F, p-Cl) have lower logP values (estimated 1.5–2.5), which may limit their passive membrane permeability in cellular assays [2]. The higher logP of the iodine derivative suggests improved permeability, particularly across bacterial outer membranes.

Lipinski's Rule of Five XLogP TPSA Oral bioavailability

Synthetic Versatility via Acetylthio Group Enables Bioconjugation

The acetylsulfanyl (–S–C(=O)CH₃) side chain serves as a latent thiol, enabling one-step deprotection to generate a free thiol for conjugation or bioconjugation chemistry [1]. This functionality allows easy modification for linker attachment, fluorescent labeling, or solid-phase immobilization without altering the thiazole-iodophenyl pharmacophore. In contrast, analogs with direct acetamide or phenoxyacetamide side chains lack this facile derivatization handle, limiting their utility in probe development or structure–activity relationship (SAR) expansion . No quantitative data on thiol release kinetics are available, but known reactivity of thioesters under mild basic conditions supports this liability.

Acetylthio hydrolysis Thiol conjugation Chemical probe development SAR expansion

Priority Application Scenarios for 2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide Based on Quantitative Evidence


Metallo-β-Lactamase Inhibitor Lead Generation

Given the established SAR that electron-withdrawing substituents on the thiazolethioacetamide scaffold improve MβL inhibition [1], 2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a high-priority candidate for screening against VIM-2 and ImiS metallo-β-lactamases. Procurement of this iodine-substituted derivative is justified over non-halogenated or chloro/fluoro analogs for initial hit expansion libraries targeting antibiotic resistance.

Structure–Activity Relationship (SAR) Expansion via Acetylthio Conjugation

The acetylthio group allows rapid generation of thiol-reactive probes, enabling conjugation to fluorescent dyes, biotin, or solid supports for target identification and pull-down assays [2]. Researchers can exploit this handle to explore SAR of the thiazole-iodophenyl core without losing the pharmacophoric iodine atom, a capability not available with direct amide or ether side-chain analogs.

CFTR Corrector Discovery and Cystic Fibrosis Drug Development

Aminoarylthiazoles (AATs) bearing a 4-iodophenyl group have demonstrated functional and biochemical corrector activity in bronchial CFBE41o- cells expressing F508del-CFTR [3]. The target compound, as a thiazole-containing acetamide with the same iodophenyl motif, represents a logical starting point for evaluating additive or synergistic effects when combined with VX-809 (lumacaftor), as reported for AATs [3]. This application is supported by the lipophilic properties of the iodine atom, which may favor interaction with hydrophobic pockets in the CFTR protein.

Membrane Permeability and Intracellular Target Engagement Profiling

With an XLogP of 3.2 and TPSA of 113 Ų [4], this compound is predicted to have better passive membrane permeability than chloro- or fluoro-substituted counterparts (XLogP 1.5–2.5). This makes it a preferred candidate for cell-based assays where intracellular target engagement is required, particularly in Gram-negative bacteria where outer membrane penetration is a known challenge. Direct comparative permeability assays (e.g., PAMPA or Caco-2) can validate these predictions.

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